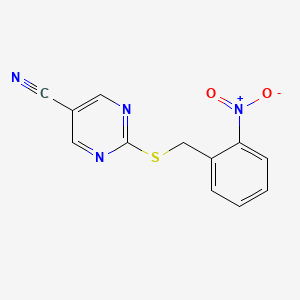

2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile

Description

Properties

IUPAC Name |

2-[(2-nitrophenyl)methylsulfanyl]pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2S/c13-5-9-6-14-12(15-7-9)19-8-10-3-1-2-4-11(10)16(17)18/h1-4,6-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVBBVKTJNORCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=C(C=N2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001200536 | |

| Record name | 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338420-96-5 | |

| Record name | 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile typically involves a multi-step processThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-((2-aminobenzyl)sulfanyl)-5-pyrimidinecarbonitrile, while oxidation of the sulfanyl group can produce 2-((2-nitrobenzyl)sulfonyl)-5-pyrimidinecarbonitrile .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the modification of functional groups, facilitating the synthesis of more complex molecules.

Biology

Due to its structural characteristics, 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile interacts with various biological targets. This interaction is pivotal in biochemical studies and drug discovery processes.

Medicine

Research indicates potential therapeutic applications of this compound in treating various diseases, including:

- Cancer : Preliminary studies suggest it may induce apoptosis in cancer cells.

- Antimicrobial Activity : The compound exhibits significant activity against multiple bacterial strains.

Antimicrobial Effects

- Objective : To evaluate the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.

- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antimicrobial activity.

Anticancer Effects

- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment, suggesting strong anticancer potential.

Mechanism of Action

The mechanism of action of 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile involves its ability to undergo photochemical reactions. Upon exposure to light, the nitrobenzyl group can undergo a photolysis reaction, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparisons

Key Observations :

Key Observations :

- High-Yield Reactions: Nucleophilic substitution (e.g., thiophenol in ) and condensation (e.g., ) typically yield >60%.

- Low-Yield Reactions : Multi-step syntheses involving guanidine derivatives (e.g., ) or sterically hindered intermediates result in lower efficiencies.

Physicochemical and Spectral Properties

Table 3: Spectroscopic and Physical Data

Notes:

- CN Stretching : IR peaks for nitriles range between 2,209–2,220 cm⁻¹, consistent across derivatives .

- Solubility Trends : Lower XLogP3 values (e.g., 1.6 for allyl derivative ) suggest greater hydrophilicity compared to aromatic analogs (XLogP3 ~3.5–3.8).

Functional Comparisons

- Bioactivity: Thiazolo-pyrimidines (e.g., ) and chlorobenzyl derivatives (e.g., ) are explored as kinase inhibitors, while amino-substituted analogs (e.g., ) may target nucleotide-binding proteins.

- Stability : Nitro groups (e.g., ) may confer photolytic sensitivity, whereas methoxyethyl chains () enhance solubility and metabolic stability.

Biological Activity

Overview

2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with a nitrated benzyl sulfanyl group and a carbonitrile functional group. Its structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of pyrimidine, including 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile, exhibit notable antimicrobial activities. Various studies have evaluated their effectiveness against common bacterial strains.

The mechanism through which 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile exerts its biological effects likely involves interaction with bacterial enzymes and receptors. The nitro group may play a role in enhancing the compound's reactivity and binding affinity to target sites, facilitating its antimicrobial action.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the pyrimidine ring and substituents significantly affect biological activity. For instance:

- Nitro Substitution : The presence of the nitro group is associated with increased antibacterial potency.

- Sulfanyl Group : Contributes to the overall stability and reactivity of the compound.

Research has shown that similar compounds with varied substitutions on the pyrimidine ring exhibit differing levels of antibacterial activity, emphasizing the importance of structural modifications in developing more effective agents .

Case Studies

- Antibacterial Activity Evaluation : A study conducted by Solankee et al. synthesized various pyrimidine derivatives, including those with sulfanyl groups, and evaluated their antibacterial efficacy against standard strains like E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups (like nitro) displayed enhanced activity compared to those without .

- In Vivo Studies : Further investigations into the in vivo efficacy of pyrimidine derivatives have demonstrated promising results in animal models, where compounds exhibited significant reductions in bacterial load following treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-((2-nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. A base (e.g., anhydrous K₂CO₃) in polar aprotic solvents like DMF facilitates the reaction between 2-nitrobenzyl thiol and halogenated pyrimidine precursors. Optimization involves varying reaction time (e.g., 12–24 hours), temperature (room temperature to 80°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances yield and purity .

- Key Parameters : Monitor reaction progress using TLC, and confirm purity via melting point analysis and HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify key functional groups. For example, the nitrile (CN) group appears as a singlet at ~115 ppm in ¹³C NMR, while the nitrobenzyl moiety shows aromatic protons at δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolve bond angles (e.g., N1—C2—S1 = 121.65°) and intermolecular interactions (e.g., C—H···π and π–π stacking) to confirm stereochemistry and packing behavior .

Q. How is the antimicrobial activity of this compound evaluated in preliminary bioassays?

- Methodology : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution assays. Compare minimum inhibitory concentrations (MICs) with reference drugs (e.g., ciprofloxacin). Structural analogs with 4,5-dihydropyrimidine scaffolds have shown MICs ≤ 25 µg/mL, suggesting potential for further optimization .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitrobenzyl group influence reactivity in cross-coupling reactions?

- Methodology :

- Steric Effects : The nitro group at the ortho position increases steric hindrance, reducing nucleophilic substitution rates. Compare reaction kinetics with para-substituted analogs using HPLC or LC-MS .

- Electronic Effects : Nitro groups enhance electrophilicity at the pyrimidine C5 position, facilitating nucleophilic attacks. DFT calculations (e.g., using Gaussian) can map electron density distributions to predict reactive sites .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodology :

- In Silico-Experimental Correlation : Perform molecular docking (e.g., AutoDock) to predict binding affinities for targets like dihydrofolate reductase. If experimental IC₅₀ values contradict predictions, re-evaluate force field parameters or solvation models .

- Metabolite Profiling : Use LC-MS/MS to identify metabolites that may deactivate the compound in vitro, explaining reduced efficacy .

Q. How can hydrogen-bonding interactions in the crystal lattice inform solubility and stability profiles?

- Methodology : Analyze X-ray data for intermolecular N—H···O and C—H···π interactions. For example, centrosymmetric dimers formed via N—H···O bonds (as in related pyrimidines) correlate with low aqueous solubility. Modify substituents (e.g., replacing nitro with methoxy groups) to disrupt these interactions and enhance bioavailability .

Q. What mechanistic insights explain the compound’s anti-inflammatory activity in cellular models?

- Methodology :

- Enzyme Inhibition Assays : Measure COX-2 or LOX inhibition using fluorometric kits. Pyrimidine derivatives with sulfanyl groups show IC₅₀ values ~10 µM, comparable to ibuprofen .

- ROS Scavenging : Use DCFH-DA probes in RAW 264.7 macrophages to quantify reactive oxygen species (ROS) suppression, linking activity to the nitro group’s electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.